N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, a sulfonamide group, and an acetamide moiety. Its intricate molecular architecture suggests it could be useful in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a reaction between an amine and a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide may exhibit interesting bioactivity, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity. The benzo[b][1,4]oxazepine ring might interact with hydrophobic pockets in proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide: shares similarities with other sulfonamide-containing compounds and oxazepine derivatives.
Sulfonamide Drugs: Compounds like sulfamethoxazole and sulfasalazine, which also contain sulfonamide groups, are used as antibiotics and anti-inflammatory agents.
Oxazepine Derivatives: Compounds such as oxcarbazepine, used as an anticonvulsant, share the oxazepine ring structure.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-17-18(11-15)28-12-20(2,3)19(25)23(17)4/h5-11,22H,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQGDJOOQPFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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